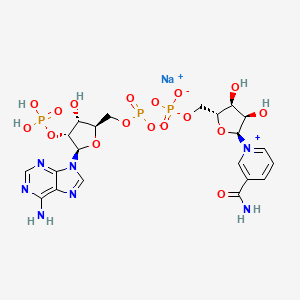

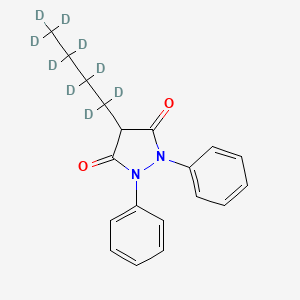

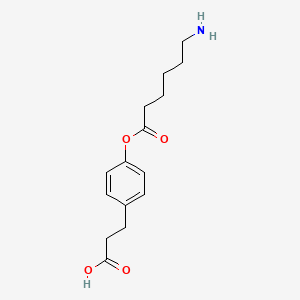

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Proteomics Research

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, understanding protein-protein interactions, and studying post-translational modifications.

Synthesis of Bioactive Compounds

Similar compounds have been synthesized for their biological activity . The presence of an aminocaproyloxy group suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could be used as a precursor or intermediate in the synthesis of bioactive molecules, potentially in drug discovery or medicinal chemistry research.

Biotinylation Reagent

The related compound 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid is used as a biotinylation reagent . Biotinylation is the process of attaching biotin to proteins and other macromolecules; this suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could also serve a similar function in biochemical assays or as a labeling agent.

Wirkmechanismus

Target of Action

It is commonly used as a non-steroidal anti-inflammatory drug (nsaid) . NSAIDs typically work by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

As an nsaid, it likely works by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation, pain, and fever symptoms.

Biochemical Pathways

Given its classification as an nsaid, it is likely involved in the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

As an nsaid, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is the suppression of inflammation and alleviation of pain and fever symptoms . This is achieved through the inhibition of prostaglandin synthesis, which mediates these symptoms.

Action Environment

It is always recommended to store the compound under appropriate conditions to ensure its stability and efficacy .

Eigenschaften

IUPAC Name |

3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQFOQOMOXWCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652428 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

760127-60-4 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)